Synthesis and isotopic labeling of Diundecyl phthalate-d4
Synthesis and isotopic labeling of Diundecyl phthalate-d4
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Diundecyl Phthalate-d4
Introduction
Diundecyl phthalate (DUP) is a high molecular weight phthalate ester primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC) used in applications like wire and cable insulation.[1][2][3] The isotopically labeled form, Diundecyl phthalate-d4 (DUP-d4), incorporates four deuterium atoms on the benzene ring of the phthalate core. This stable isotopic labeling makes it an invaluable internal standard for analytical applications, especially in mass spectrometry-based methods like isotope dilution analysis.[4] Its use allows for precise quantification of the non-labeled DUP in complex matrices by correcting for analyte loss during sample preparation and instrumental analysis. This guide provides a comprehensive overview of the synthesis of DUP-d4, intended for researchers and professionals in analytical chemistry and drug development.
Physicochemical Properties
The key physical and chemical properties of the target molecule, Diundecyl phthalate-d4, are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆D₄O₄ | [4][5] |
| Molecular Weight | 478.74 g/mol | [4][5] |
| Appearance | Oily, colorless, and odorless liquid | [1][4] |
| Solubility | Insoluble in water | [4][6] |
| Isotopic Purity | Typically >98 atom % D |
Synthesis Pathway
The synthesis of Diundecyl phthalate-d4 is achieved through a direct acid-catalyzed esterification reaction. The process involves the reaction of Phthalic anhydride-d4 with two equivalents of 1-undecanol. The reaction proceeds in two main stages: a rapid ring-opening reaction to form a monoester intermediate, followed by a second, more challenging esterification to form the final diester, which requires the removal of water to drive the reaction to completion.[7]
Caption: Chemical synthesis pathway for Diundecyl Phthalate-d4.
Experimental Protocol
This section details the methodology for the synthesis, purification, and analysis of Diundecyl phthalate-d4.
Materials and Reagents
The primary reactants and their relevant properties are crucial for a successful synthesis.
| Reagent | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Phthalic anhydride-d4 | 75935-32-9 | C₈D₄O₃ | 152.14 g/mol | Isotopic Purity: ≥98 atom % D |
| 1-Undecanol | 112-42-5 | C₁₁H₂₄O | 172.31 g/mol | Purity: ≥99% |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 g/mol | Catalyst, concentrated |
| Toluene | 108-88-3 | C₇H₈ | 92.14 g/mol | Solvent for azeotropic water removal |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 g/mol | For column chromatography (e.g., 60-120 mesh) |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 g/mol | Eluent for chromatography |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 g/mol | Eluent for chromatography |
Synthesis Procedure (Esterification)
The synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus. The system should be dried to prevent premature hydrolysis of the anhydride.
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Charging Reactants: To the flask, add Phthalic anhydride-d4 (1.0 eq), 1-undecanol (2.1 eq), and toluene (approx. 2 mL per gram of anhydride).
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Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
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Reaction: Heat the mixture to reflux (typically 140-180°C).[4] Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
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Monitoring: The reaction progress can be monitored by measuring the amount of water collected. The reaction is considered complete when water evolution ceases (typically 3-4 hours).[4]
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Workup: Once cooled to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. The organic layer is then dried over anhydrous sodium sulfate and filtered.
Purification
High purity is essential for use as an analytical standard.
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Solvent Removal: The solvent from the dried organic layer is removed under reduced pressure using a rotary evaporator to yield the crude product.
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Column Chromatography: The crude DUP-d4 is purified by column chromatography using silica gel.[4]
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Elution: The column is typically eluted with a gradient of ethyl acetate in hexane. The fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Final Product: The pure fractions are combined, and the solvent is evaporated to yield Diundecyl phthalate-d4 as a clear, oily liquid.
Characterization
The identity and purity of the final product are confirmed using analytical techniques. Mass spectrometry is critical to verify the isotopic labeling.
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Mass Spectrometry (MS): Confirms the molecular weight (478.74 g/mol ) and the deuterium incorporation, which shows a characteristic M+4 mass shift compared to the unlabeled compound.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the undecyl chains and the absence of signals in the aromatic region, while ¹³C NMR confirms the carbon skeleton.
Experimental Workflow
The overall process from reactants to the final, characterized product is illustrated in the workflow diagram below.
Caption: Step-by-step experimental workflow for DUP-d4 synthesis.
Conclusion
The synthesis of Diundecyl phthalate-d4 via acid-catalyzed esterification of Phthalic anhydride-d4 and 1-undecanol is a robust and well-established method. Careful control of reaction conditions, particularly the removal of water, is essential for achieving high yields. Subsequent purification by column chromatography ensures the high isotopic and chemical purity required for its application as an internal standard in sensitive analytical methods. This guide provides a detailed framework for researchers to successfully produce this valuable labeled compound.
References
- 1. Diundecyl phthalate | C30H50O4 | CID 19283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 3. univarsolutions.com [univarsolutions.com]
- 4. Buy Diundecyl phthalate-d4 [smolecule.com]
- 5. scbt.com [scbt.com]
- 6. DIUNDECYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Phthalic anhydride - Wikipedia [en.wikipedia.org]
